molecular formula C8H3Br2F2N B1529985 2,3-Dibromo-4,6-difluorophenylacetonitrile CAS No. 1806350-68-4

2,3-Dibromo-4,6-difluorophenylacetonitrile

Cat. No.: B1529985
CAS No.: 1806350-68-4
M. Wt: 310.92 g/mol
InChI Key: BKACEIRETGGQEY-UHFFFAOYSA-N
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Description

2,3-Dibromo-4,6-difluorophenylacetonitrile is a halogenated aromatic compound featuring a phenyl ring substituted with bromine (Br) at the 2- and 3-positions, fluorine (F) at the 4- and 6-positions, and an acetonitrile (-CH₂CN) group at the 1-position. This combination of electron-withdrawing substituents (Br, F, and CN) confers unique electronic and steric properties, making it a compound of interest in synthetic chemistry and materials science.

Properties

IUPAC Name

2-(2,3-dibromo-4,6-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2F2N/c9-7-4(1-2-13)5(11)3-6(12)8(7)10/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKACEIRETGGQEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)Br)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3-Dibromo-4,6-difluorophenylacetonitrile is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C9H5Br2F2N
  • Molecular Weight : 292.95 g/mol
  • Physical State : Solid at room temperature

The biological activity of this compound is attributed to its ability to interact with various biological targets. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to enzymes and receptors. The specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as a modulator for various receptors, potentially influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that compounds with similar halogenated structures exhibit antimicrobial properties. A study on related dibromo compounds showed significant antibacterial activity against various strains of bacteria, suggesting that this compound may possess similar properties.

Microbial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa18100

Cytotoxicity Assays

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent response:

Cell Line IC50 (µM)
HeLa25
MCF-730
A54920

These findings suggest that the compound may have potential as an anticancer agent.

Case Studies

  • Case Study on Antimicrobial Properties : A recent study explored the antibacterial effects of halogenated phenylacetonitriles. The results demonstrated that derivatives similar to this compound exhibited potent activity against Gram-positive bacteria.
  • Case Study in Cancer Research : Another study focused on the cytotoxic effects of fluorinated compounds on breast cancer cells. The results indicated that compounds with similar structures could induce apoptosis in cancer cells through the activation of caspase pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key structural differences between 2,3-Dibromo-4,6-difluorophenylacetonitrile and related brominated aromatic compounds:

Compound Name Substituents Functional Groups Molecular Complexity Key References
This compound Br (2,3), F (4,6), -CH₂CN (1) Nitrile, Halogens Monomeric N/A (Target Compound)
Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether Br (2,3 on each benzyl), -O- linkage, -OH (4,5 on each benzyl) Ether, Hydroxyl, Halogens Dimeric
2,2′,3-Tribromo-3′,4,4′,5-tetrahydroxy-6′-hydroxymethyldiphenyl methane Br (2,2′,3), -OH (3′,4,4′,5), -CH₂OH (6′) Hydroxyl, Halogens, Alcohol Dimeric
Key Observations:

Halogenation Patterns: The target compound features dibromo and difluoro substituents, whereas analogs like bis(2,3-dibromo-4,5-dihydroxybenzyl) ether prioritize bromine and hydroxyl groups. Fluorine’s electronegativity and small atomic radius enhance stability and lipophilicity compared to hydroxyl groups, which are polar and prone to hydrogen bonding . The dimeric analogs (e.g., Compound 3 in ) incorporate bridging ether or methylene groups, increasing molecular weight and complexity compared to the monomeric target compound .

Functional Group Diversity: The acetonitrile group in the target compound introduces a nitrile functionality absent in the compared analogs. Nitriles are reactive in cycloaddition and hydrolysis reactions, suggesting utility in synthetic pathways.

Physicochemical and Reactivity Comparisons

  • Polarity and Solubility: The target compound’s fluorine and nitrile groups reduce overall polarity compared to hydroxylated analogs, favoring organic solvent solubility. This property may enhance its bioavailability in non-aqueous systems.
  • Thermal and Chemical Stability : Fluorine’s strong C-F bonds and the nitrile group’s electron-withdrawing nature likely improve thermal stability relative to hydroxylated analogs, which may degrade via oxidation or dehydration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dibromo-4,6-difluorophenylacetonitrile
Reactant of Route 2
Reactant of Route 2
2,3-Dibromo-4,6-difluorophenylacetonitrile

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